
2,4,6-Tris(1-methylpyridin-1-ium-4-YL)pyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(1-methylpyridin-1-ium-4-YL)pyridin-1-ium is a complex organic compound characterized by its unique structure consisting of multiple pyridinium rings.
Métodos De Preparación
The synthesis of 2,4,6-Tris(1-methylpyridin-1-ium-4-YL)pyridin-1-ium typically involves multiple steps. One common method includes the use of palladium-copper-catalyzed Sonogashira Csp2–Csp cross-couplings to connect aromatic building blocks to acetylenic units . The reaction conditions often involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Análisis De Reacciones Químicas
2,4,6-Tris(1-methylpyridin-1-ium-4-YL)pyridin-1-ium undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The compound’s redox behavior is particularly notable, as it can be reduced through a one-electron process to form a radical cation and then further reduced to a neutral form . Common reagents used in these reactions include methyl iodide and anhydrous solvents .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe and in the study of charge transfer complexes . In biology and medicine, its redox properties make it useful for various biochemical assays and as a potential therapeutic agent . Industrially, it is used in the development of materials with specific electronic properties .
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris(1-methylpyridin-1-ium-4-YL)pyridin-1-ium involves its ability to undergo reversible redox reactions. This property allows it to act as an electron acceptor and form charge transfer complexes . The molecular targets and pathways involved in these processes are primarily related to its interaction with other electron-rich or electron-deficient species .
Comparación Con Compuestos Similares
Similar compounds to 2,4,6-Tris(1-methylpyridin-1-ium-4-YL)pyridin-1-ium include other viologens such as methyl viologen dichloride (paraquat) and 2,4,6-tris(4-pyridyl)pyridine . What sets this compound apart is its unique structure that allows for a wider range of synthetic variability and tunability of its characteristics .
Propiedades
Número CAS |
113919-77-0 |
|---|---|
Fórmula molecular |
C23H24N4+4 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
2,4,6-tris(1-methylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C23H23N4/c1-25-10-4-18(5-11-25)21-16-22(19-6-12-26(2)13-7-19)24-23(17-21)20-8-14-27(3)15-9-20/h4-17H,1-3H3/q+3/p+1 |
Clave InChI |
PKRWWGOEMNJGJV-UHFFFAOYSA-O |
SMILES canónico |
C[N+]1=CC=C(C=C1)C2=CC(=[NH+]C(=C2)C3=CC=[N+](C=C3)C)C4=CC=[N+](C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


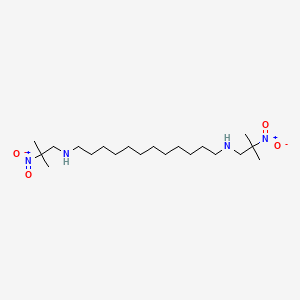

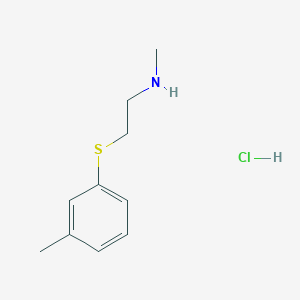
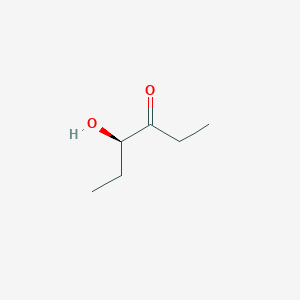
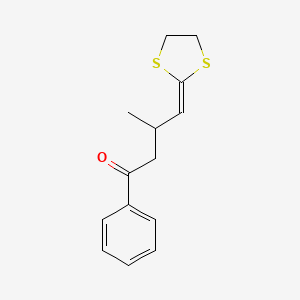
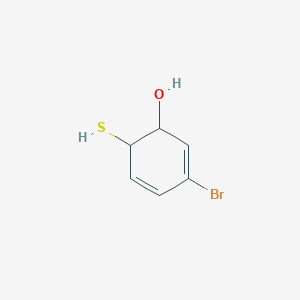
![3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one](/img/structure/B14311156.png)
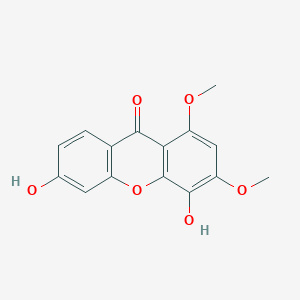
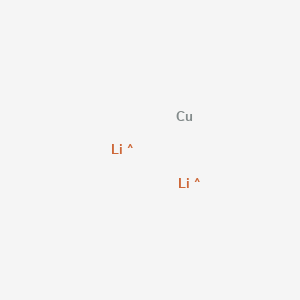
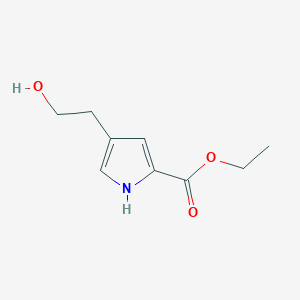

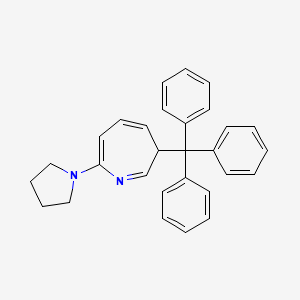
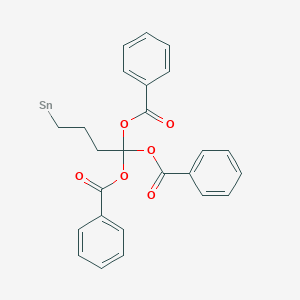
![4-Cyclohexylidene-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14311214.png)
